molecular formula C10H15N3 B2423021 N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine CAS No. 2225137-26-6

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine

Cat. No.: B2423021
CAS No.: 2225137-26-6
M. Wt: 177.251
InChI Key: AAEHNFROJUORHX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine: is a chemical compound with the molecular formula C10H15N3 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine typically involves the reaction of 2,6-diaminopyridine with formaldehyde and formic acid. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine is unique due to its specific ring structure and the presence of both dimethylamine and naphthyridine functionalities. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10/h3,6,11H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHNFROJUORHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225137-26-6
Record name N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
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